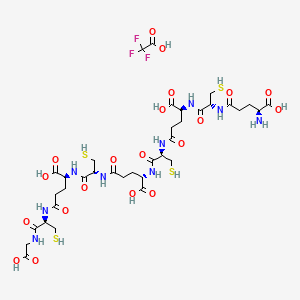
Phytochelatin 4 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytochelatin 4 (TFA) is a short, cysteine-rich peptide with repeating γ-glutamylcysteine motifs found in plants. It plays a crucial role in metal detoxification and homeostasis by chelating heavy metals and metalloids such as cadmium and arsenic . This compound is synthesized enzymatically by phytochelatin synthase from glutathione .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phytochelatin 4 (TFA) is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins . The synthesis involves the transfer of γ-glutamylcysteine to another glutathione molecule, forming the repeating γ-glutamylcysteine units .
Industrial Production Methods: Industrial production of phytochelatin 4 (TFA) typically involves the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. This allows for the large-scale production of the enzyme, which can then be used to synthesize phytochelatins from glutathione .
Analyse Chemischer Reaktionen
Types of Reactions: Phytochelatin 4 (TFA) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can react with heavy metal ions to form metal-thiol complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Heavy metal ions such as cadmium, arsenic, or lead.
Major Products Formed:
Oxidation: Disulfide-bonded phytochelatin 4 (TFA).
Reduction: Free thiol-containing phytochelatin 4 (TFA).
Substitution: Metal-phytochelatin 4 (TFA) complexes.
Wissenschaftliche Forschungsanwendungen
Phytochelatin 4 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metal-chelation and detoxification mechanisms.
Biology: Investigated for its role in metal homeostasis and detoxification in plants, algae, and fungi.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
Wirkmechanismus
Phytochelatin 4 (TFA) exerts its effects by chelating heavy metal ions through its thiol groups. The enzyme phytochelatin synthase catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins. These peptides bind to heavy metal ions, forming stable complexes that are sequestered into vacuoles, thereby reducing the toxicity of the metals .
Vergleich Mit ähnlichen Verbindungen
Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.
Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.
Phytochelatin 5 (TFA): Contains five γ-glutamylcysteine units.
Comparison: Phytochelatin 4 (TFA) is unique in its length and metal-binding capacity compared to other phytochelatins. It has a higher number of γ-glutamylcysteine units, allowing it to chelate more metal ions and form more stable complexes. This makes it particularly effective in detoxifying environments with high levels of heavy metals .
Eigenschaften
Molekularformel |
C36H54F3N9O20S4 |
|---|---|
Molekulargewicht |
1118.1 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
UKGSXWAFKLXHGH-UJVFDMMISA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



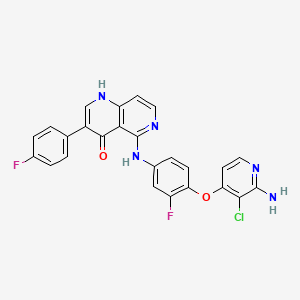
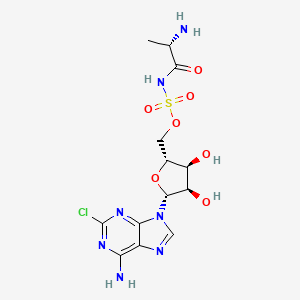
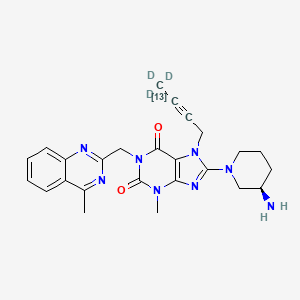


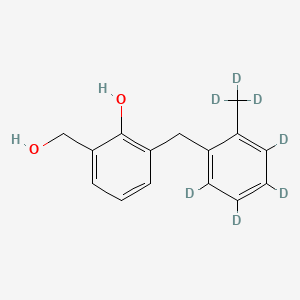
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
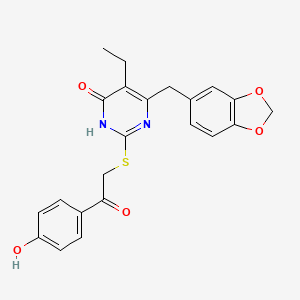

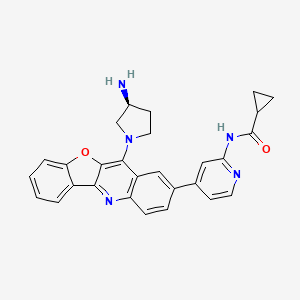

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
